benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride - 201847-59-8

benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride

Catalog Number: EVT-1725469
CAS Number: 201847-59-8
Molecular Formula: C26H38Cl2N8O6
Molecular Weight: 629.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Z-Lys-Arg-pNA.2HCl, also known as Benzyloxycarbonyl-L-lysyl-L-arginine-4-nitroanilide dihydrochloride, is a synthetic peptide chromogenic substrate. It is widely used in biochemical research to study the activity of various proteases, particularly trypsin-like serine proteases. [, , , , ] Its utility stems from the chromogenic properties of the p-nitroanilide (pNA) group, which releases a yellow-colored p-nitroaniline upon enzymatic cleavage. This color change allows for the easy and sensitive detection of protease activity using spectrophotometry. [, , ]

Synthesis Analysis

While specific synthesis methods for Z-Lys-Arg-pNA.2HCl are not detailed in the provided literature, it can be synthesized using standard peptide synthesis protocols. This typically involves solid-phase peptide synthesis, where amino acids are sequentially coupled to a solid support, followed by cleavage and purification of the final peptide. []

Chemical Reactions Analysis

Z-Lys-Arg-pNA.2HCl is specifically designed to be hydrolyzed by certain proteases, mainly trypsin-like serine proteases. [, , , , ] The protease cleaves the peptide bond between Arginine and p-nitroaniline, releasing the chromogenic p-nitroaniline moiety. This reaction can be monitored spectrophotometrically at 405 nm, as the released p-nitroaniline exhibits strong absorbance at this wavelength. [, , ] The rate of p-nitroaniline release directly correlates to the protease activity.

Applications
  • Protease Activity Assays: It is primarily used as a substrate for measuring the activity of trypsin-like serine proteases, such as trypsin, thrombin, and factor Xa. [, , , ] By monitoring the release of p-nitroaniline, researchers can quantify protease activity in various samples.
  • Enzyme Kinetics Studies: Z-Lys-Arg-pNA.2HCl enables the determination of kinetic parameters like Michaelis-Menten constant (Km) and maximum velocity (Vmax) for different proteases. [] These parameters provide valuable insights into enzyme-substrate interactions and the enzyme's catalytic efficiency.
  • Inhibitor Screening: Researchers can use Z-Lys-Arg-pNA.2HCl to screen for potential protease inhibitors. By measuring the decrease in protease activity in the presence of test compounds, they can identify molecules that effectively block the enzyme's active site. [, , ]
  • Biomaterial Biocompatibility Testing: The substrate can be employed to assess the blood compatibility of biomaterials. [] By measuring the generation of factor XII fragment (factor XIIf) and kallikrein in plasma incubated with biomaterials, researchers can evaluate the material's potential to activate the contact system, a critical aspect of blood coagulation.

Z-Lys-Phe-Arg-pNA.2HCl

  • Compound Description: This compound is a chromogenic substrate used to determine the activity of serine proteases, specifically Factor XIIf (also known as Hageman Factor fragment or HFf) and kallikrein. [, ] Upon cleavage by these enzymes, it releases p-nitroaniline (pNA), which can be detected spectrophotometrically.
  • Relevance: Z-Lys-Phe-Arg-pNA.2HCl is structurally very similar to Z-Lys-Arg-pNA.2HCl, with the primary difference being the inclusion of a phenylalanine (Phe) residue between lysine (Lys) and arginine (Arg). Both compounds share the same chromophore, pNA, allowing for activity measurements based on its release. [, ]

Bz-Phe-Val-Arg-pNA

  • Compound Description: This compound, also known as S-2160, serves as a chromogenic substrate for several serine proteases, including thrombin, plasmin, and trypsin. [, ] It exhibits varying sensitivities to these enzymes, with thrombin showing greater sensitivity compared to Factor Xa. [, ]
  • Relevance: Bz-Phe-Val-Arg-pNA shares the core structure of -Phe-Val-Arg-pNA with Z-Lys-Arg-pNA.2HCl. The difference lies in the N-terminal protecting group, with benzoyl (Bz) replacing benzyloxycarbonyl (Z) in Z-Lys-Arg-pNA.2HCl. Additionally, Z-Lys-Arg-pNA.2HCl has an additional lysine residue compared to Bz-Phe-Val-Arg-pNA. This structural similarity suggests that both compounds are designed to be cleaved by serine proteases at the Arg-pNA bond, releasing the chromophore pNA. [, ]

H-D-Phe-Pip-Arg-pNA.2HCl

  • Compound Description: This compound, also designated as S-2238, functions as a chromogenic substrate and is recognized by thrombin, plasmin, and trypsin. [, ] Similar to S-2160, it displays limited sensitivity to Factor Xa. [, ] Notably, this substrate demonstrates high sensitivity towards thrombin. []
  • Relevance: This compound shares the -Phe-X-Arg-pNA core structure with Z-Lys-Arg-pNA.2HCl, where X represents a variable amino acid or amino acid analog (Pip in this case). While the N-terminal protecting group differs (H-D- vs Z-), the presence of the arginine-pNA bond suggests that it is also designed for cleavage by serine proteases, releasing the pNA chromophore for detection. [, , ]

Chromozym TH (Z-Gly-Pro-Arg-pNA.HCl)

  • Relevance: Chromozym TH shares the Z- and -Arg-pNA moieties with Z-Lys-Arg-pNA.2HCl. Despite differences in the amino acid sequence preceding the Arg-pNA bond, the presence of this bond in both compounds implies their shared susceptibility to serine protease cleavage, leading to the release of the pNA chromophore for detection. [, ]

N-Bz-Ile-Glu-Gly-Arg-pNA.HCl

  • Compound Description: Designated as S-2222, this compound is a chromogenic substrate particularly sensitive to Factor Xa, while remaining insensitive to thrombin. [, ] It demonstrates utility in assays for antithrombin III and heparin, employing Factor Xa as the enzyme. [, ]
  • Relevance: Although structurally distinct from Z-Lys-Arg-pNA.2HCl in its amino acid sequence, N-Bz-Ile-Glu-Gly-Arg-pNA.HCl shares the common -Arg-pNA motif. This structural feature indicates its design for cleavage by serine proteases at this specific bond, resulting in the release of the chromophore pNA. [, ]

H-D-Val-Leu-Lys-pNA.2HCl

  • Compound Description: Known as S-2251, this compound serves as a relatively specific substrate for plasmin, showing resistance to both thrombin and Factor Xa. [, ] It demonstrates even greater sensitivity to the complex formed between plasmin and streptokinase (SK). [, ]
  • Relevance: While H-D-Val-Leu-Lys-pNA.2HCl differs in its amino acid sequence from Z-Lys-Arg-pNA.2HCl, both are designed as chromogenic substrates for serine proteases. The -Lys-pNA bond in H-D-Val-Leu-Lys-pNA.2HCl, although with lysine instead of arginine, points towards a similar mechanism of action, where cleavage at this bond releases the pNA chromophore for enzymatic activity measurement. [, ]

Chromozym PK (N-Bz-Pro-Phe-Arg-pNA.HCl)

  • Compound Description: This compound acts as a relatively specific chromogenic substrate for plasma kallikrein. [, ]
  • Relevance: Chromozym PK shares the -Arg-pNA motif with Z-Lys-Arg-pNA.2HCl, despite differences in the amino acid sequence. This shared structural feature indicates its design for cleavage by serine proteases (specifically kallikrein in this case) at this specific bond, releasing the pNA chromophore for activity measurement. [, ]

Suc-(Ala)1-3-pNA

  • Compound Description: This series of compounds (Suc-Ala-pNA, Suc-Ala-Ala-pNA, and Suc-Ala-Ala-Ala-pNA) represents synthetic substrates utilized to assess the activity of honeydew melon protease D, a plant serine endopeptidase. [] The hydrolysis rates of these substrates by the enzyme increase with the increasing length of the alanine (Ala) chain. []
  • Relevance: The Suc-(Ala)1-3-pNA series highlights the use of the pNA chromophore in various peptide substrates for studying protease activity, similar to Z-Lys-Arg-pNA.2HCl. Despite differences in the peptide chain and the N-terminal protecting group (Suc vs Z), the presence of pNA underscores a shared principle: enzymatic cleavage of the substrate releases pNA, allowing for the quantification of protease activity. []

Properties

CAS Number

201847-59-8

Product Name

benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride

IUPAC Name

benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride

Molecular Formula

C26H38Cl2N8O6

Molecular Weight

629.5 g/mol

InChI

InChI=1S/C26H36N8O6.2ClH/c27-15-5-4-9-22(33-26(37)40-17-18-7-2-1-3-8-18)24(36)32-21(10-6-16-30-25(28)29)23(35)31-19-11-13-20(14-12-19)34(38)39;;/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17,27H2,(H,31,35)(H,32,36)(H,33,37)(H4,28,29,30);2*1H/t21-,22-;;/m0../s1

InChI Key

UJDMCMLYHJMXEG-IXOXMDGESA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl

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